![molecular formula C21H20N2O3S B4649116 N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B4649116.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-biphenylcarboxamide
Übersicht
Beschreibung
N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-biphenylcarboxamide, commonly known as MLN8054, is a potent and selective inhibitor of Aurora A kinase. Aurora kinases are a group of serine/threonine kinases that play a crucial role in regulating cell division and mitosis. The overexpression of Aurora A kinase has been linked to the development and progression of various types of cancer. MLN8054 has shown promising results in preclinical studies and is being investigated as a potential anticancer drug.
Wirkmechanismus
MLN8054 exerts its anticancer effects by selectively inhibiting Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a critical role in regulating mitosis and cell division, and its overexpression can lead to abnormal cell division and tumor growth. By inhibiting Aurora A kinase, MLN8054 disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a range of biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of histone H3, a key marker of mitotic entry, and induces G2/M cell cycle arrest. MLN8054 also induces the formation of abnormal mitotic spindles and promotes the accumulation of cells with abnormal DNA content. In addition, MLN8054 has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MLN8054 as a research tool is its high selectivity for Aurora A kinase. This allows researchers to specifically target this kinase and study its role in cancer development and progression. However, one limitation of MLN8054 is its relatively low potency compared to other Aurora A kinase inhibitors. This can make it more difficult to achieve complete inhibition of Aurora A kinase in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on MLN8054. One area of interest is the development of more potent and selective Aurora A kinase inhibitors based on the structure of MLN8054. Another direction is the investigation of MLN8054 in combination with other anticancer agents, such as chemotherapy or targeted therapies. Additionally, the role of Aurora A kinase in other cellular processes, such as DNA damage response and cell migration, could be further explored using MLN8054 as a research tool.
Wissenschaftliche Forschungsanwendungen
MLN8054 has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. MLN8054 has also been shown to enhance the efficacy of conventional chemotherapy agents.
Eigenschaften
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-4-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-23(27(2,25)26)20-10-6-9-19(15-20)22-21(24)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDVGXLUCGDYEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.